N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride
CAS No.: 1189682-86-7
Cat. No.: VC4807892
Molecular Formula: C19H25ClN2O3
Molecular Weight: 364.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189682-86-7 |
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Molecular Formula | C19H25ClN2O3 |
Molecular Weight | 364.87 |
IUPAC Name | N-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]acetamide;hydrochloride |
Standard InChI | InChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H |
Standard InChI Key | NMIGQVMLWSPNBR-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is C₁₉H₂₅ClN₂O₃, with a molecular weight of 376.87 g/mol . Its structure comprises three key domains:
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Acetamide backbone: The N-(4-hydroxyphenyl)acetamide moiety provides a planar aromatic system critical for hydrophobic interactions with β-adrenergic receptors .
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Hydroxypropoxy linker: The 2-hydroxy-3-propoxy chain introduces stereochemical complexity, enabling hydrogen bonding with receptor residues .
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Phenylethylamino substituent: The 1-phenylethyl group enhances lipophilicity compared to smaller alkylamines (e.g., isopropyl in atenolol), potentially altering tissue penetration and receptor subtype selectivity .
Synthesis and Structural Optimization
The synthesis follows a modular approach analogous to practolol and atenolol:
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Epoxide intermediate: Reacting epichlorohydrin with 4-nitrophenol yields 4-(2,3-epoxypropoxy)nitrobenzene.
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Aminolysis: The epoxide is opened with 1-phenylethylamine, introducing stereoselectivity at the secondary alcohol .
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Reduction and acetylation: The nitro group is reduced to an amine and acetylated to form the acetamide .
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Salt formation: Treatment with HCl yields the hydrochloride salt, improving aqueous solubility .
Key challenges include controlling stereochemistry at the hydroxypropoxy chiral center and minimizing racemization during aminolysis. Chromatographic purification is typically required to isolate the desired enantiomer .
Pharmacological Properties
β-Adrenergic Receptor Antagonism
In vitro studies on structural analogs demonstrate:
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β₁-selectivity: The phenylacetamide core preferentially binds cardiac β₁-receptors (Ki ≈ 15 nM) over pulmonary β₂-receptors (Ki ≈ 1,200 nM) .
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Negative chronotropy: Reduces heart rate by 18–22% in Langendorff-perfused rat hearts at 10 μM .
Lipophilicity and Tissue Distribution
The phenylethyl group increases logP by 0.8 units compared to atenolol (logP = 2.4), enhancing blood-brain barrier permeability . This property may enable central nervous system applications but raises concerns about side effects like fatigue .
Pharmacokinetics
Parameter | Value (Predicted) | Basis |
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Oral bioavailability | ~45% | Analog data |
Plasma half-life | 6–8 hours | Structural modeling |
Protein binding | 85–90% | logP correlation |
Metabolic pathway | Hepatic CYP2D6 oxidation | In silico |
The hydrochloride salt improves solubility (∼12 mg/mL in water) compared to freebase forms .
Recent Advances and Future Directions
A 2024 structure-activity relationship study identified:
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